

Spectroscopic data (NMR, IR, Mass Spec) for 3lodooxetane.

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Compound of Interest

Compound Name: 3-lodooxetane

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Spectroscopic Data of 3-lodooxetane: A Technical Guide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-iodooxetane** (CAS No. 26272-85-5), a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the characterization of this compound.

Molecular Structure and Properties

IUPAC Name: 3-iodooxetane

Molecular Formula: C₃H₅IO

Molecular Weight: 183.98 g/mol [1]

Appearance: Colorless to light orange/yellow liquid[2]

Boiling Point: 166 °C[2]



Density: ~2.1 g/mL[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for **3-iodooxetane** in deuterated chloroform (CDCl₃). These predictions are based on established chemical shift principles and spectral data of analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-lodooxetane**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.8 - 5.0	Triplet (t)	4H	-CH ₂ -O-
~4.4 - 4.6	Quintet (quin)	1H	-CH(I)-

Note: The protons on the carbons adjacent to the oxygen are expected to be deshielded and appear as a triplet due to coupling with the methine proton. The methine proton, adjacent to the iodine, is expected to be split into a quintet by the four neighboring methylene protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-lodooxetane**

Chemical Shift (δ, ppm)	Assignment
~75 - 78	-CH ₂ -O-
~10 - 15	-CH(I)-

Note: The carbons bonded to the electronegative oxygen atom are expected to appear significantly downfield. The carbon bonded to iodine is expected to appear further upfield due to the heavy atom effect.



Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been recorded for **3-iodooxetane** as a neat liquid using a capillary cell.[1] While the specific peak values are not published, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands for 3-lodooxetane

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
2960 - 2850	Medium-Strong	C-H Stretch	Alkyl
1150 - 1070	Strong	C-O-C Asymmetric Stretch	Cyclic Ether (Oxetane)
600 - 500	Strong	C-I Stretch	Iodoalkane

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule. For **3-iodooxetane**, Electron Ionization (EI) is a suitable method.

 Molecular Ion (M+•): The monoisotopic mass of 3-iodooxetane is 183.93851 Da. The nominal mass molecular ion peak would be observed at m/z = 184.

Table 4: Predicted Key Fragments in the Mass Spectrum of **3-lodooxetane**

m/z	Proposed Fragment	Notes
184	[C ₃ H ₅ IO]+•	Molecular Ion (M+•)
57	[C₃H₅O] ⁺	Loss of iodine radical (•I)
127	[1]+	lodine cation

Note: The primary fragmentation is expected to be the cleavage of the weak carbon-iodine bond. Further fragmentation of the oxetane ring may occur.



Experimental Protocols

The following sections detail standardized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of 3-iodooxetane and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The sample should be transferred to a 5 mm NMR tube.
- Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
 The instrument is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are typically co-added to improve the signalto-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled experiment is performed. Typical parameters include a spectral width of 220-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 512 to 4096) is required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The resulting Free Induction Decay (FID) is processed by applying a
 Fourier transform, followed by phase and baseline correction. The chemical shifts are
 referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

 Sample Preparation: As 3-iodooxetane is a liquid, the Attenuated Total Reflectance (ATR) or transmission cell method can be used. For ATR, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). For a transmission cell, a thin film of the liquid is placed between two KBr or NaCl salt plates.



- Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
- Data Acquisition: The sample is placed in the instrument's beam path. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

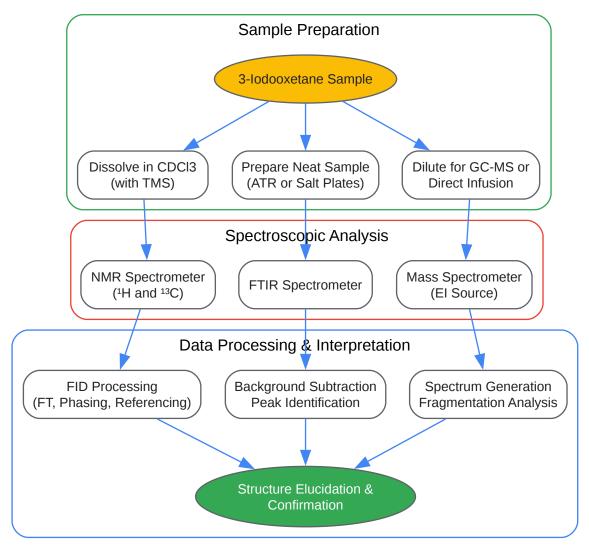
- Sample Introduction: For a volatile liquid like **3-iodooxetane**, the sample can be introduced via a gas chromatography (GC-MS) system or by direct insertion probe.
- Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-iodooxetane**.



General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis

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References

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- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
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